

An In-depth Technical Guide to FCPR16: A Novel Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PDE4-IN-16

Cat. No.: B3253404

[Get Quote](#)

Disclaimer: FCPR16 is a novel research compound and, based on available information, is not commercially available from chemical suppliers. The information provided herein is for research and informational purposes only and is based on preclinical research findings. The experimental protocols described are representative methods and may not be the exact protocols used in the cited studies.

Introduction

FCPR16 is a novel, selective phosphodiesterase 4 (PDE4) inhibitor with the chemical name N-(2-chlorophenyl)-3-cyclopropylmethoxy-4-di-fluoromethoxybenzamide.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for neurological and inflammatory disorders, exhibiting antidepressant-like, neuroprotective, and anti-inflammatory properties.[1][2][3] A key characteristic of FCPR16 is its potential for a reduced emetic (nausea and vomiting) side-effect profile, a common limitation of other PDE4 inhibitors.[2]

This technical guide provides a comprehensive overview of FCPR16, including its mechanism of action, key experimental data from preclinical studies, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

While a detailed datasheet from a commercial supplier is unavailable, the fundamental chemical information for FCPR16 is as follows:

Property	Value
IUPAC Name	N-(2-chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide
Molecular Formula	C ₁₈ H ₁₇ ClF ₂ N ₂ O ₃
Mechanism of Action	Selective inhibitor of Phosphodiesterase 4 (PDE4)

Supplier and Purchasing Information

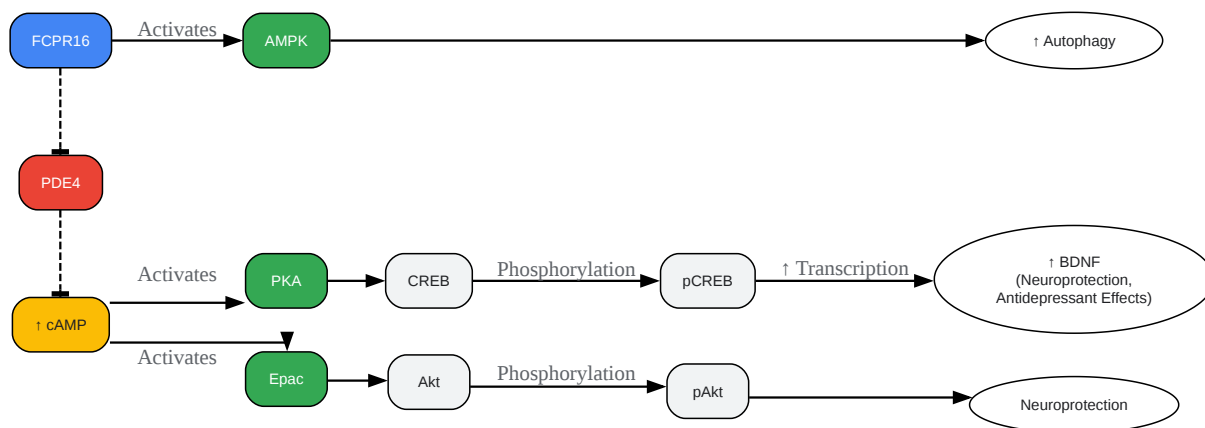
As of the latest available information, FCPR16 is not commercially available. The primary research articles on this compound state that it was synthesized in-house by the research group at Southern Medical University. For researchers interested in studying FCPR16, custom synthesis by a specialized chemical synthesis company would be the likely route for acquisition.

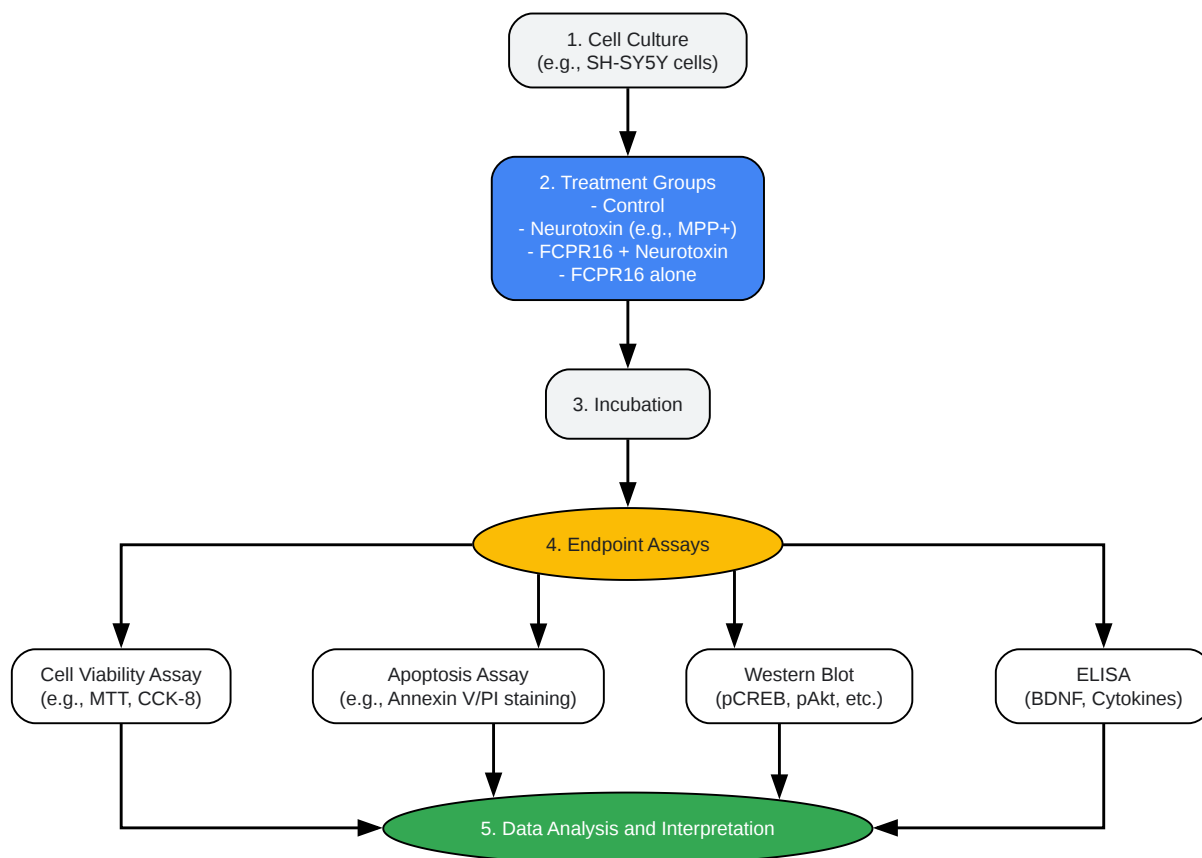
Mechanism of Action and Signaling Pathway

FCPR16 exerts its biological effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, FCPR16 leads to an accumulation of intracellular cAMP. This increase in cAMP activates two primary downstream signaling pathways:

- **Protein Kinase A (PKA) Pathway:** cAMP activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses, such as Brain-Derived Neurotrophic Factor (BDNF).
- **Exchange Protein Directly Activated by cAMP (Epac) Pathway:** cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. The Epac pathway is involved in various cellular processes, including cell adhesion, differentiation, and apoptosis.

The neuroprotective effects of FCPR16 have also been linked to the activation of AMP-activated protein kinase (AMPK), which induces autophagy.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FCPR16, a novel phosphodiesterase 4 inhibitor, produces an antidepressant-like effect in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PDE4 by FCPR16 induces AMPK-dependent autophagy and confers neuroprotection in SH-SY5Y cells and neurons exposed to MPP+-induced oxidative insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phosphodiesterase-4 inhibitor, FCPR16, attenuates ischemia-reperfusion injury in rats subjected to middle cerebral artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to FCPR16: A Novel Phosphodiesterase 4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3253404#fcpr16-supplier-and-purchasing-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com